molecular formula C16H24N2 B7919893 Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine

Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine

Cat. No.: B7919893
M. Wt: 244.37 g/mol
InChI Key: HMRSLQPQXNFITK-UHFFFAOYSA-N
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Description

Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine is a chemical compound with the molecular formula C16H24N2. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine typically involves the reaction of benzylamine with cyclopropyl-piperidin-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and thereby exerting its effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-piperidin-3-ylmethyl-amine
  • Benzyl-piperidin-3-ylmethyl-amine
  • Cyclopropyl-benzyl-amine

Uniqueness

Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine is unique due to the presence of both benzyl and cyclopropyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-N-(piperidin-3-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-2-5-14(6-3-1)12-18(16-8-9-16)13-15-7-4-10-17-11-15/h1-3,5-6,15-17H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRSLQPQXNFITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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